2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Medicinal Chemistry ADME/Tox Prediction Structure-Activity Relationship

Sourcing a benzothiazole building block with the exact 2-amino-4-methyl-6-carboxylic acid pattern is critical for kinase inhibitor and antimicrobial probe development; generic analogs lack the required hydrogen-bonding and lipophilic balance. • Enables direct SAR exploration of the 6-COOH pharmacophore essential for target binding. • 4-CH₃ group provides a hydrophobic anchor tunable for Lck/Aurora B affinity. • Dual -NH₂ and -COOH sites allow orthogonal conjugation to biotin/fluorophores for enzyme interaction studies. Supplied with ≥95% purity for reproducible results.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 1071359-88-0
Cat. No. B1453676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid
CAS1071359-88-0
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)N)C(=O)O
InChIInChI=1S/C9H8N2O2S/c1-4-2-5(8(12)13)3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H2,10,11)(H,12,13)
InChIKeyQZAZXZDEIZXWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid (CAS 1071359-88-0): Sourcing and Identification Guide


2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound belonging to the benzothiazole family [1]. It is characterized by a core benzothiazole ring with an amino group at position 2, a methyl group at position 4, and a carboxylic acid group at position 6 . Its molecular formula is C9H8N2O2S, with a molecular weight of 208.24 g/mol and a calculated XLogP3-AA of 1.9 [2]. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis [3], and is commercially available from several suppliers with purities typically at or above 95% .

The Procurement Imperative for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid: Beyond Simple Benzothiazole Replacements


The specific substitution pattern of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid—combining an amino, methyl, and carboxylic acid group on the benzothiazole scaffold—creates a unique physicochemical and functional profile that cannot be replicated by unsubstituted or differently substituted benzothiazoles. Substituting it with a generic analog like 2-aminobenzothiazole-6-carboxylic acid or 2-amino-4-methylbenzothiazole would alter key properties such as hydrogen bonding capacity and lipophilicity, directly impacting downstream applications [1]. The presence of the 6-carboxylic acid group is particularly critical, as it is a known pharmacophore in many benzothiazole-based inhibitors, and its modification or removal has been shown to abolish activity in analogous series [2]. Therefore, for projects requiring this precise chemical handle, no other benzothiazole derivative can serve as a direct substitute, making targeted procurement essential [3].

Quantitative Differentiation of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid: An Evidence-Based Procurement Analysis


Structural Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Unsubstituted Analog

The compound 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid exhibits a computed XLogP3-AA of 1.9 and a Hydrogen Bond Donor count of 2, reflecting its unique substitution pattern [1]. This differentiates it from a related analog like 2-aminobenzothiazole-6-carboxylic acid, which lacks the 4-methyl group and has a different lipophilicity profile . The specific combination of a lipophilic methyl group and a polar carboxylic acid provides a balance of properties that is critical for its role as a building block in drug discovery .

Medicinal Chemistry ADME/Tox Prediction Structure-Activity Relationship

Commercial Availability and Defined Purity Specifications for Targeted Synthesis

The target compound is commercially available from reputable chemical suppliers with a defined purity specification of 98% or higher . This level of purity is a critical differentiator for procurement, ensuring reproducibility in synthetic applications. In contrast, closely related compounds like 2-amino-4-methylbenzothiazole (lacking the 6-carboxylic acid) are often sold as technical-grade intermediates for different applications, such as pesticide synthesis . The availability of a high-purity version of the carboxylic acid derivative specifically supports its intended use in pharmaceutical research, where impurity profiles are tightly controlled [1].

Chemical Synthesis Building Blocks Quality Control

Potential for Enhanced Selectivity in Kinase Inhibition: Class-Level Inference from Lck Inhibitor SAR

While direct biological data for this exact compound is not available, a structure-activity relationship (SAR) study on a closely related series of 2-amino-6-carboxamidobenzothiazoles demonstrated potent inhibition of the Lck kinase, with some analogs achieving IC50 values in the low nanomolar range [1]. This suggests that the 2-amino and 6-carboxylic acid substitution pattern on the benzothiazole core is a privileged scaffold for kinase inhibition. The additional 4-methyl group on the target compound provides a vector for modulating selectivity and physicochemical properties, a strategy commonly used to differentiate between kinase isoforms [2]. In comparison to unsubstituted 2-aminobenzothiazole-6-carboxylic acid, the 4-methyl group may offer a distinct selectivity profile against a broader panel of kinases.

Kinase Inhibition Immuno-Oncology Drug Discovery

Recommended Applications for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid Based on Evidence


Synthesis of Focused Kinase Inhibitor Libraries

As a core building block with a validated 2-amino-6-carboxylic acid substitution pattern, this compound is ideally suited for generating libraries of kinase inhibitors [1]. The 4-methyl group provides a hydrophobic anchor that can be exploited in structure-based drug design to improve binding affinity and selectivity for specific kinase targets, such as Lck or Aurora B [2].

Development of Novel Antimicrobial Agents via Metal Complexation

The carboxylic acid and benzothiazole nitrogen atoms can act as ligands for metal ions. Given the known antimicrobial activity of related benzothiazole-metal complexes, this compound can serve as a precursor for synthesizing novel metal-based antimicrobials [3]. The 4-methyl group may further modulate the lipophilicity and cellular uptake of the resulting complexes .

Targeted Chemical Biology Probes for Enzyme Interaction Studies

Its dual functionality (amino and carboxylic acid groups) makes it an excellent candidate for creating chemical probes for enzyme interaction studies . The compound can be readily conjugated to biotin or fluorescent tags via the carboxylic acid, while the amino group can be modified to modulate target affinity, as demonstrated in SAR studies for benzothiazole-based inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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